molecular formula C17H19ClO B14504014 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene CAS No. 62897-59-0

1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene

Cat. No.: B14504014
CAS No.: 62897-59-0
M. Wt: 274.8 g/mol
InChI Key: RCQHZQAIUAAHML-UHFFFAOYSA-N
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Description

1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chloro-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated process control systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Chloro-1-(4-methoxyphenyl)propyl]benzene
  • 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-2-methylbenzene
  • 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-3-methylbenzene

Uniqueness

1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62897-59-0

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

1-[2-chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene

InChI

InChI=1S/C17H19ClO/c1-12-4-6-14(7-5-12)17(13(2)18)15-8-10-16(19-3)11-9-15/h4-11,13,17H,1-3H3

InChI Key

RCQHZQAIUAAHML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)Cl

Origin of Product

United States

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